An In-Depth Technical Guide to the Physicochemical Properties of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry. While specific experimental data for this precise molecule is limited in public literature, this document synthesizes predictive data, established chemical principles, and experimental insights from closely related analogues to offer a robust profile. The guide covers physicochemical characteristics, a proposed synthetic pathway, chemical reactivity, detailed analytical protocols, and potential applications in drug discovery, with a focus on its role as a potential enzyme inhibitor. The strategic incorporation of three fluorine atoms onto the benzenesulfonamide scaffold suggests a compound designed for enhanced metabolic stability and target affinity, making it a molecule of high interest.
Introduction & Molecular Significance
The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and notable carbonic anhydrase inhibitors.[1][2] The strategic fluorination of drug candidates is a well-established method for modulating key pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets.[3]
2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide represents a confluence of these two powerful pharmacophores. The di-meta-substitution of fluorine on the benzenesulfonamide ring creates a highly electron-deficient aromatic system, which can significantly impact the acidity of the sulfonamide proton and influence non-covalent interactions in a binding pocket. The additional fluorine on the N-phenyl ring further modulates the electronic and metabolic profile of the molecule. This guide serves to elucidate the core properties of this compound, providing a foundational understanding for its synthesis, characterization, and potential therapeutic exploration.
Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are calculated for the isomeric compound 3,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide, which shares the same molecular formula and weight, and serves as a reasonable proxy for predictive purposes.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃NO₂S | [4] |
| Molecular Weight | 287.26 g/mol | [4] |
| CAS Number | 1326489-13-7 (for 3,5-difluoro isomer) | [4] |
| Appearance | Predicted: White to off-white crystalline solid | General Observation |
| InChIKey | COISCKKISJQQOH-UHFFFAOYSA-N (for 3,5-difluoro isomer) | [4] |
| SMILES | O=S(=O)(Nc1ccc(F)cc1)c1c(F)cccc1F | (for 2,6-difluoro isomer) |
Solubility: Based on its structure, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, and moderately soluble in solvents like ethyl acetate and dichloromethane. Its solubility in aqueous media is expected to be limited due to the hydrophobic nature of the three aromatic rings, a critical factor for consideration in biological assays and formulation development.
Acidity (pKa): The proton on the sulfonamide nitrogen (-SO₂NH-) is the most acidic proton in the molecule. The strong electron-withdrawing effect of both the sulfonyl group and the two ortho-fluorine atoms significantly increases the acidity of this proton compared to non-fluorinated analogues. This enhanced acidity (predicted pKa in the range of 6-8) is crucial, as it ensures the molecule can exist as an anion at physiological pH, a key requirement for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.
Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) for structurally related fluorinated benzenesulfonamides is typically in the range of 2.0-4.0. This moderate lipophilicity suggests the compound should possess good membrane permeability, a desirable trait for oral bioavailability and cell-based activity.
Chemical Synthesis and Reactivity
Proposed Synthesis
The most direct and industrially scalable synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves the condensation of 2,6-difluorobenzenesulfonyl chloride with 4-fluoroaniline. This is a standard method for forming sulfonamides. The reaction typically requires a non-nucleophilic base to scavenge the HCl byproduct.
Protocol for Synthesis:
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Dissolution: Dissolve 4-fluoroaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
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Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. The causality here is that the base acts as an acid scavenger, preventing the protonation of the starting aniline and driving the reaction to completion.
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Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture. Maintaining a low temperature is critical to control the exothermicity of the reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a validated technique such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with dilute aqueous HCl to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.
Chemical Reactivity
The reactivity of the molecule is dominated by the sulfonamide linkage and the activated aromatic rings.
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Hydrolysis: The sulfonamide bond is generally stable but can be cleaved under harsh acidic or basic conditions, yielding 2,6-difluorobenzenesulfonic acid and 4-fluoroaniline. This stability is a key reason for the prevalence of sulfonamides in drug molecules.
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N-Alkylation/Arylation: The acidic sulfonamide proton can be deprotonated with a strong base, and the resulting anion can be alkylated or acylated, allowing for further derivatization.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the 2,6-difluorobenzenesulfonyl ring are highly activated towards nucleophilic substitution by the powerful electron-withdrawing sulfonyl group. This allows for the displacement of one or both fluorine atoms with nucleophiles like amines, thiols, or alkoxides, providing a route to a diverse library of analogues.
Caption: Key chemical reactivity pathways for the title compound.
Analytical and Spectroscopic Characterization
A robust analytical workflow is essential for confirming the identity, purity, and stability of the synthesized compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing purity. For higher sensitivity and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Protocol for HPLC-UV Purity Analysis:
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumental Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical first choice due to the compound's moderate polarity.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The formic acid ensures the sulfonamide is protonated, leading to better peak shape.
-
Gradient Program: A typical screening gradient would be 5% to 95% Solvent B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Caption: General workflow for the analytical characterization by HPLC/LC-MS.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on both the 2,6-difluorophenyl and 4-fluorophenyl rings. A broad singlet for the acidic N-H proton will also be present, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show distinct signals for each of the 12 carbons. The carbons bonded to fluorine will appear as doublets due to ¹JCF coupling, providing unambiguous confirmation of fluorination.
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¹⁹F NMR: This is a critical technique for this molecule. The spectrum should show two distinct signals: one for the two equivalent fluorine atoms at the 2 and 6 positions and another for the single fluorine at the 4' position.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include:
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~3250 cm⁻¹ (N-H stretch)
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~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonamide)
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~1250 cm⁻¹ (C-F stretch)
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 286.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.
Potential Applications in Drug Discovery
The structural features of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide make it a compelling candidate for investigation as an enzyme inhibitor.
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Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the classical inhibitor class for carbonic anhydrases, enzymes implicated in diseases such as glaucoma, epilepsy, and cancer.[1] The acidic sulfonamide can coordinate to the catalytic zinc ion, while the substituted aromatic rings occupy hydrophobic pockets to confer potency and selectivity. Di-meta-substituted fluorinated benzenesulfonamides, in particular, have been investigated as potent and selective inhibitors of tumor-associated CA isozymes IX and XII. The specific substitution pattern of the title compound makes it a prime candidate for screening against this enzyme family.
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Other Kinase/Enzyme Targets: The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, and the fluorinated rings can engage in favorable orthogonal multipolar interactions (F···C=O) or act as bioisosteres for other groups. This scaffold could be explored for activity against other enzyme classes, such as kinases or proteases, where similar pharmacophoric elements are recognized.
Conclusion
2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a meticulously designed molecule that leverages the proven utility of the sulfonamide pharmacophore and the strategic benefits of fluorination. While direct experimental data remains to be broadly published, this guide establishes a comprehensive profile based on sound chemical principles and data from close structural analogues. Its predicted physicochemical properties suggest good drug-like characteristics, and established synthetic and analytical methods make it readily accessible for research. Its strong potential as a carbonic anhydrase inhibitor, particularly for oncology applications, marks it as a compound of significant interest for further investigation by the scientific and drug development communities.
References
- EvitaChem. (n.d.). Buy 2,6-difluoro-N-(4-fluorophenyl)benzamide (EVT-15416265).
-
PubChem. (n.d.). 2,6-difluoro-4-[[(1S)-1-(2-fluoro-5-methoxyphenyl)ethyl]amino]-N-(1,3-thiazol-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Matijošytė, I., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1195768-20-7, N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonaMide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]
-
PubChem. (n.d.). 2,6-difluoro-N-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]-3-(propylsulfonylamino)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-difluoro-4-[1-(2-fluoro-5-methoxyphenyl)ethylamino]-N-(1,3-thiazol-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemsrc. (2025). 3,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. NIST WebBook. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]
-
IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]
Sources
- 1. 2,6-difluoro-N-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]-3-(propylsulfonylamino)benzamide | C22H18F3N5O3S | CID 67971360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 3. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide | C23H18ClF3N4O2S2 | CID 57989782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluorophenyl sulfamate | C6H5F2NO3S | CID 46882999 - PubChem [pubchem.ncbi.nlm.nih.gov]
